(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine
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Overview
Description
(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further linked to an ethylidene group and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target’s activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: A precursor in the synthesis of (E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine.
Hydroxylamine derivatives: Compounds with similar hydroxylamine moieties that exhibit comparable reactivity and applications.
Uniqueness
This compound is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-2-4-8(5-3-7)14-9(10)11/h2-5,9,13H,1H3/b12-6- |
InChI Key |
CIZNUSKQIZAJQA-SDQBBNPISA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)OC(F)F |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)F |
Origin of Product |
United States |
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